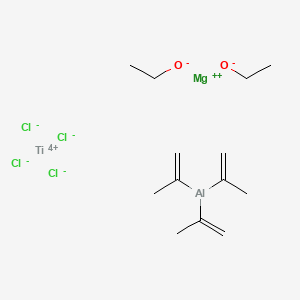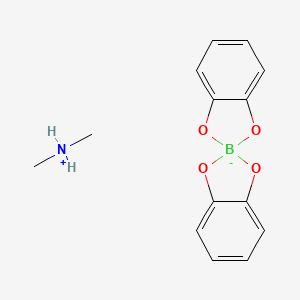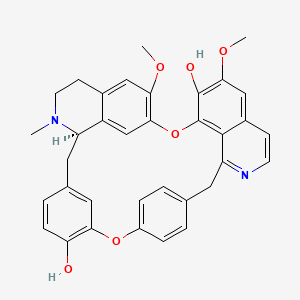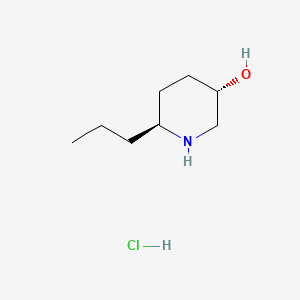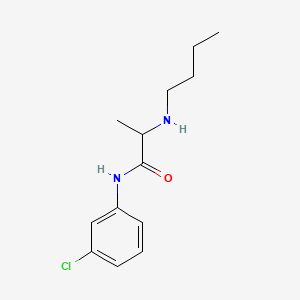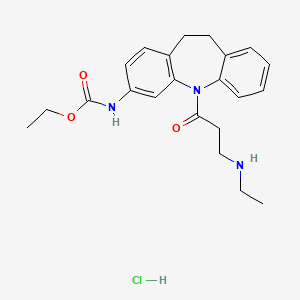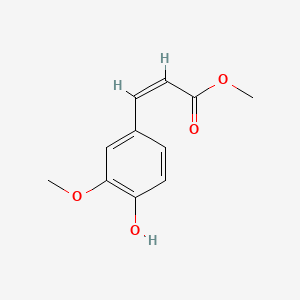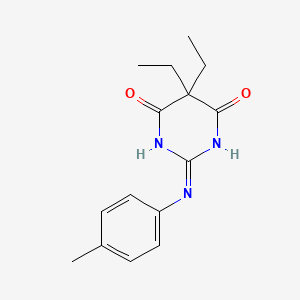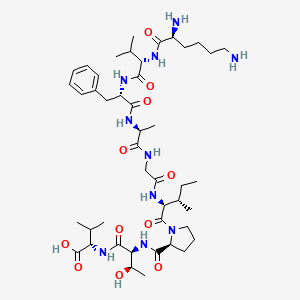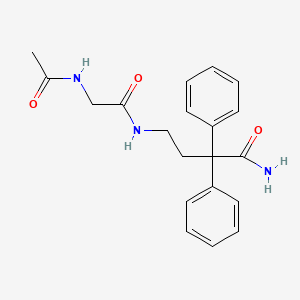
2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with phenylenebis(iminocarbonyloxy-2,1-ethanediyl). The reaction conditions often require a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester is utilized in various fields:
Chemistry: Used as a monomer in polymerization reactions to create high-performance polymers.
Biology: Employed in the synthesis of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mecanismo De Acción
The mechanism by which 2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester exerts its effects involves the interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing active intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester
- 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, phenylenebis(iminocarbonyloxy-2,1-ethanediyl) ester exhibits unique properties such as higher thermal stability and enhanced reactivity. These characteristics make it particularly valuable in applications requiring robust performance under extreme conditions.
Propiedades
Número CAS |
71520-01-9 |
|---|---|
Fórmula molecular |
C20H24N2O8 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
2-[[2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]phenyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H24N2O8/c1-13(2)17(23)27-9-11-29-19(25)21-15-7-5-6-8-16(15)22-20(26)30-12-10-28-18(24)14(3)4/h5-8H,1,3,9-12H2,2,4H3,(H,21,25)(H,22,26) |
Clave InChI |
MHCXRJHMCKOMFE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1NC(=O)OCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


